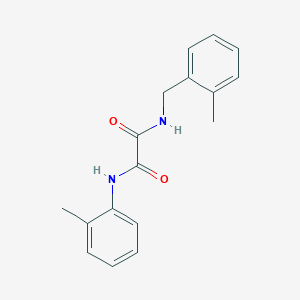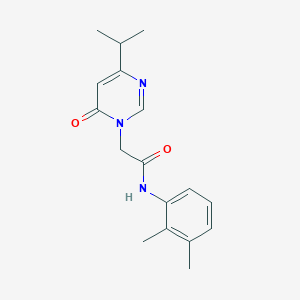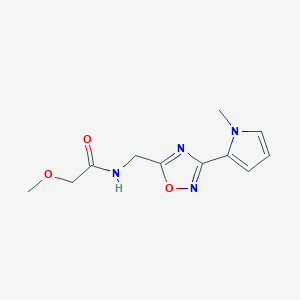
4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains functional groups such as amino, chlorophenyl, cyclohexyl, thioxo, and carboxamide. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each introducing a new functional group or modifying an existing one. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, amino groups can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure .Applications De Recherche Scientifique
Anticonvulsant Enaminones
The study of anticonvulsant enaminones, including derivatives similar in structure to 4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide, explores the crystal structures and hydrogen bonding of these compounds, which may contribute to their anticonvulsant properties. These investigations provide a foundation for understanding the structural characteristics essential for the anticonvulsant activity of related compounds (Kubicki, Bassyouni, & Codding, 2000).
Triazole Derivatives for Asthma Treatment
Research into triazole derivatives for inhibiting eosinophilia, a condition associated with asthma, identified potent inhibitors, demonstrating the potential of such compounds in developing new antiasthmatic agents. These findings highlight the therapeutic applications of triazole derivatives in treating chronic asthma by inhibiting eosinophil survival induced by interleukin-5 (Naito et al., 1996).
Novel Arylazothiazole Disperse Dyes
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers and their applications in creating sterile and/or biologically active fabrics are explored. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, indicating their potential use in various life applications beyond their primary function as dyes (Khalifa et al., 2015).
Ordered Polyamides
Studies on the synthesis of ordered polyamides through direct polycondensation highlight the development of polymers with specific structural arrangements. Such research contributes to the broader understanding of polymer chemistry and the potential for creating materials with tailored properties for various applications (Ueda & Sugiyama, 1994).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-10-6-8-12(9-7-10)20-14(18)13(23-16(20)22)15(21)19-11-4-2-1-3-5-11/h6-9,11H,1-5,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUKXHYTSYMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)


![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)


![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)


![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)
